2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-1,3-thiazol-2-ylacetamide
Overview
Description
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-1,3-thiazol-2-ylacetamide is a fluorinated organic compound characterized by its complex structure and high fluorine content
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the heptafluorotetrahydro-2-furanyl core. This core is then reacted with appropriate reagents to introduce the difluoro and thiazolyl groups. The reaction conditions often require stringent control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and maximize efficiency, adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reduction reactions might involve the use of lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Its high fluorine content makes it useful in studying biological systems, particularly in the context of fluorine's effects on biological processes.
Industry: Use in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved would be determined by the compound's structure and the biological system .
Comparison with Similar Compounds
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Uniqueness: This compound is unique due to its high fluorine content and the specific arrangement of its fluorine atoms, which can impart distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9N2O2S/c10-5(11,3(21)20-4-19-1-2-23-4)8(16)6(12,13)7(14,15)9(17,18)22-8/h1-2H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYZYCHSHJQTPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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